Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-

Description

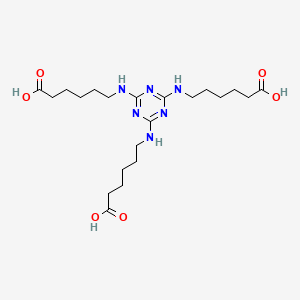

Chemical Structure and Properties The compound Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- (CAS 80584-91-4) is a triazine-based derivative with the molecular formula C₂₁H₃₆N₆O₆ (molecular weight: 468.55 g/mol) . Its structure consists of a 1,3,5-triazine core linked to three hexanoic acid chains via imino (–NH–) groups. This architecture provides multiple carboxylic acid termini, enabling coordination chemistry, polymer crosslinking, or use as a ligand in metal complexes . The potassium salt form (C₂₁H₃₆N₆O₆·3K) enhances water solubility, broadening its applicability in aqueous systems .

Synthesis and Applications Synthesized through nucleophilic substitution on cyanuric chloride, the compound’s hexanoic acid substituents introduce flexibility and hydrophilicity. It is utilized in:

Properties

IUPAC Name |

6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N6O6/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKWPPMEXIXECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072868 | |

| Record name | 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriazanediyl)trihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Water or Solvent Wet Solid, Solid; [ECHA REACH Registrations] | |

| Record name | Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6',6'-(1,3,5-Triazine-2,4,6-triyltriimino)trihexanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

80584-91-4 | |

| Record name | 1,3,5-Triazine-2,4,6-triaminocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80584-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080584914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriazanediyl)trihexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- (CAS Number: 80584-91-4) is a compound with significant potential in various biological applications. This article delves into its biological activity, including antimicrobial properties, potential therapeutic uses, and relevant research findings.

Molecular Formula : C21H36N6O6

Molecular Weight : 468.5 g/mol

Physical State : Can exist as a liquid or solid

Solubility : 1.3 mg/L in water at 25°C

Melting Point : 186-188 °C

Boiling Point : Predicted at approximately 773.8 °C

Antimicrobial Properties

Research indicates that hexanoic acid derivatives exhibit antimicrobial activity against various bacterial strains. In a study evaluating the antimicrobial effects of synthesized hexahydro-1,3,5-triazine compounds—related to hexanoic acid—results showed mild activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The specific compound under discussion demonstrated potential as an anti-biofilm agent, which is crucial for preventing chronic infections.

The mechanism through which hexanoic acid and its derivatives exert their antimicrobial effects involves interference with bacterial cell wall synthesis and biofilm formation. Molecular docking studies suggest that these compounds can bind effectively to enzymes critical for bacterial survival, such as glucosamine-6-phosphate synthase . This binding inhibits the enzyme's activity, thereby disrupting the synthesis of essential components of the bacterial cell wall.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness of hexanoic acid derivatives against common pathogens.

- Methodology : In vitro assays were conducted using several bacterial strains.

- Findings : The compounds exhibited varying degrees of antimicrobial activity; notably, some derivatives showed enhanced efficacy compared to traditional antibiotics like ampicillin .

-

Corrosion Inhibition Study :

- Objective : To assess the efficacy of hexanoic acid as a corrosion inhibitor in industrial applications.

- Methodology : Electrochemical tests were performed to evaluate the protective capabilities of the compound on metal surfaces.

- Findings : The results indicated that hexanoic acid provides significant corrosion resistance, making it a viable option for industrial applications .

Research Findings Summary

Scientific Research Applications

Corrosion Inhibition

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- has been identified as an effective corrosion inhibitor. Its structure allows it to form protective films on metal surfaces, thereby reducing oxidation and degradation. A study demonstrated its efficacy in protecting mild steel in acidic environments by significantly decreasing corrosion rates compared to untreated samples.

Agricultural Chemistry

This compound is also explored for its potential as a biopesticide. Its triazine core can interact with biological pathways in pests while being less harmful to non-target organisms. Research indicates that formulations containing this compound can effectively control specific pest populations while promoting environmental safety.

Material Science

In material science, hexanoic acid derivatives are investigated for use in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of the triazine moiety into polymer matrices has shown improvements in heat resistance and structural integrity under stress.

Pharmaceuticals

The compound's unique structure makes it a candidate for drug delivery systems. Studies are underway to evaluate its ability to encapsulate therapeutic agents and provide controlled release profiles. Initial results show promise in enhancing the bioavailability of certain drugs when combined with this compound.

Case Studies

Comparison with Similar Compounds

Tris(2-Ethylhexyl) 4,4',4''-(1,3,5-Triazine-2,4,6-Triyltriimino)Trisbenzoate

Molecular Formula : C₄₈H₆₆N₆O₆ (847.08 g/mol) .

Key Features :

- Functional Groups: Aromatic benzoate esters instead of hexanoic acid chains.

- Solubility : Highly lipophilic due to 2-ethylhexyl groups.

- Applications : UV filter in sunscreens (INCI: Ethylhexyl Triazone) with broad-spectrum absorption (290–350 nm) .

Comparison : - The target compound’s hexanoic acid chains confer polar solubility, whereas the benzoate ester derivative is oil-soluble, making it suitable for cosmetic formulations.

- The triazine core in both compounds enables strong UV absorption, but substituents dictate application niches (e.g., sunscreens vs. coordination chemistry) .

3,3',3''-(1,3,5-Triazine-2,4,6-Triyltriimino)Tris[2-Hydroxy-5-Sulfo-Benzoic Acid] Trisodium Salt

Molecular Formula : C₂₄H₁₈N₆O₁₈S₃·3Na (~948.63 g/mol) .

Key Features :

- Functional Groups : Sulfonate (–SO₃⁻) and carboxylate (–COO⁻) groups.

- Solubility : Water-soluble due to ionic groups.

- Applications : Dyes, detergents, and water-treatment agents.

Comparison : - The sulfonate groups enhance hydrophilicity, contrasting with the target compound’s moderate organic solubility.

- Both compounds leverage triazine for structural stability, but the sulfonated derivative’s ionic character suits industrial aqueous applications .

6-[(1,4,5,6-Tetrahydro-4,6-Dioxo-1,3,5-Triazin-2-Yl)Amino]Hexanoic Acid

Molecular Formula : C₉H₁₄N₄O₄ (242.23 g/mol) .

Key Features :

- Functional Groups: Triazinone (diketone) core with a hexanoic acid chain.

- Solubility : Moderate in polar solvents.

- Applications : Pharmaceutical intermediates or agrochemicals.

Comparison : - The triazinone core introduces redox-active sites, differing from the target compound’s purely triazine-based structure.

- Both compounds feature hexanoic acid, but the smaller size of this derivative limits coordination versatility .

Simple Hexanoic Acid (C₆H₁₂O₂)

Molecular Formula : C₆H₁₂O₂ (116.16 g/mol) .

Key Features :

- Naturally occurring in dairy products and plant metabolites .

- Applications: Flavoring agent, antimicrobial additive.

Comparison : - The target compound’s triazine core enables multifunctionality (e.g., three reactive sites), whereas hexanoic acid is a simple monomer.

- Environmental reactivity differs: hexanoic acid degrades rapidly via OH radicals, while the triazine derivative’s stability may lead to persistence .

Comparative Data Table

Research Findings and Trends

- Coordination Chemistry : The target compound’s carboxylate groups form stable complexes with lanthanides (e.g., Tb³⁺, Eu³⁺), yielding materials with tunable fluorescence .

- Environmental Impact: Hexanoic acid’s atmospheric reactivity (via OH radicals) contrasts with the persistence of triazine derivatives, necessitating ecological studies .

- Industrial Use : Lipophilic triazine UV filters dominate cosmetics, while hydrophilic variants (e.g., sulfonated derivatives) serve niche roles in water treatment .

Preparation Methods

Detailed Synthesis Pathway

The following table outlines a generalized synthesis pathway for Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris-:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nitration | Triazine derivative + nitrating agent | Nitrotriazine derivative |

| 2 | Reduction | Nitrotriazine + reducing agent | Aminotrizazine derivative |

| 3 | Carboxylation | Aminotrizazine + hexanoic acid | Hexanoic acid-modified triazine |

| 4 | Condensation | Hexanoic acid-modified triazine + coupling agent | Hexanoic acid tris(triazine) |

| 5 | Purification | Solvent extraction or recrystallization | Pure Hexanoic acid tris(triazine) |

Research Findings on Synthesis

Recent studies have explored various aspects of synthesizing Hexanoic acid derivatives:

Yield Optimization : Researchers have focused on optimizing reaction conditions (temperature, time, and concentration) to enhance yields during the condensation step.

Byproducts Management : Efforts have been made to identify and minimize byproducts during synthesis through careful selection of reagents and reaction conditions.

Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely used to characterize synthesized compounds and confirm their structures.

Applications and Implications

Hexanoic acid, 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)tris- has shown significant potential in several applications:

Corrosion Inhibition : The compound acts as an effective corrosion inhibitor for metals by forming protective layers that prevent oxidation.

Tribological Properties : Its ability to reduce friction makes it a candidate for use as a lubricant additive in various industrial applications.

Q & A

Basic: What are the recommended synthetic protocols for preparing 6,6',6''-(1,3,5-triazine-2,4,6-triyltriimino)trishexanoic acid, and what challenges arise during purification?

Answer:

The synthesis typically involves reacting cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with hexanoic acid derivatives under controlled conditions. A key step is the nucleophilic substitution of chlorine atoms on the triazine ring with aminohexanoic acid groups. Challenges include:

- Selectivity: Ensuring complete substitution of all three chlorine atoms while avoiding side reactions.

- Purification: Removing unreacted starting materials and by-products (e.g., mono- or di-substituted intermediates) via column chromatography or recrystallization .

- Safety: Handling cyanuric chloride, which is moisture-sensitive and toxic, requires inert atmospheres and anhydrous solvents .

Advanced: How can spectroscopic and computational methods resolve structural ambiguities in triazine-based derivatives like this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C21H33N6O6) via exact mass matching. Fragmentation patterns help identify substituent positions .

- Computational Modeling: Density functional theory (DFT) optimizes the geometry and predicts vibrational frequencies (IR) or NMR chemical shifts, aiding in structural validation .

Basic: What solubility and stability profiles are critical for handling this compound in aqueous and organic systems?

Answer:

- Solubility:

- Stability:

Advanced: What mechanistic insights explain its potential as a chelating agent in coordination chemistry?

Answer:

The compound’s three carboxylate groups and triazine core enable multidentate binding to metal ions. Key studies include:

- Coordination Modes: Each carboxylate can act as a bridging or terminal ligand, forming complexes with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>).

- Applications:

- Analytical Validation: Isothermal titration calorimetry (ITC) quantifies binding constants, while X-ray crystallography reveals spatial arrangements .

Contradiction Analysis: How do conflicting reports on its bioactivity in plant-pathogen systems inform experimental design?

Answer:

While hexanoic acid induces plant resistance via priming (e.g., upregulating defense genes in Citrus spp.) , the triazine derivative’s bioactivity may differ due to structural modifications. Contradictions arise from:

- Uptake Efficiency: The larger molecular size may hinder cellular entry compared to hexanoic acid.

- Metabolic Fate: Acyl-CoA derivatives of the parent acid trigger defense pathways, but the triazine backbone could alter metabolism .

- Experimental Design: Studies must control for:

- Concentration gradients (dose-response assays).

- Time-resolved metabolomic profiling to track degradation products.

Advanced: What role does this compound play in supramolecular or polymer chemistry?

Answer:

Its rigid triazine core and flexible hexanoic acid arms enable applications in:

- Self-Assembly: Forming porous frameworks (e.g., metal-organic frameworks, MOFs) for gas storage.

- Polymer Networks: Crosslinking agent in hydrogels, leveraging pH-responsive carboxylate groups.

- Characterization: Small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) monitor aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.